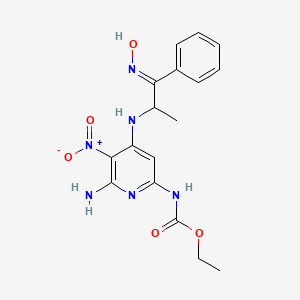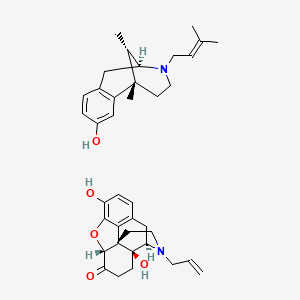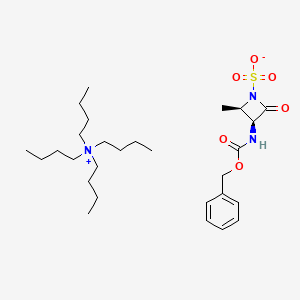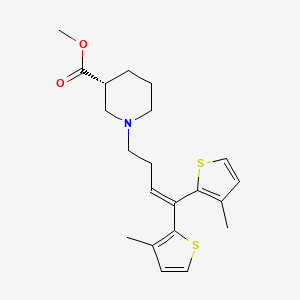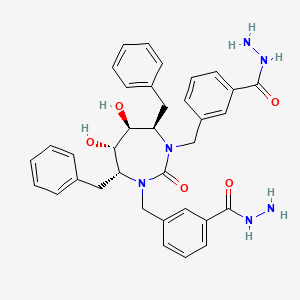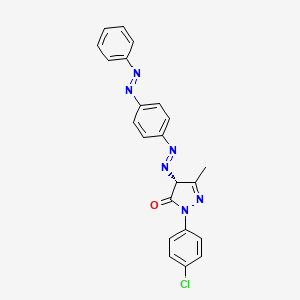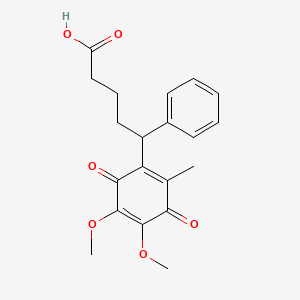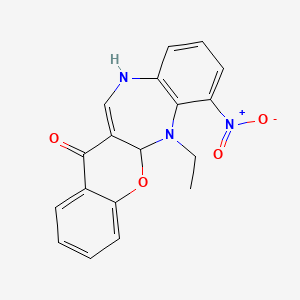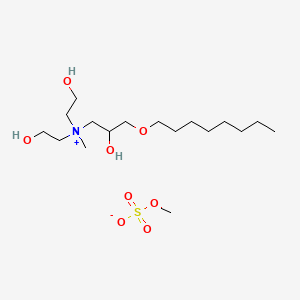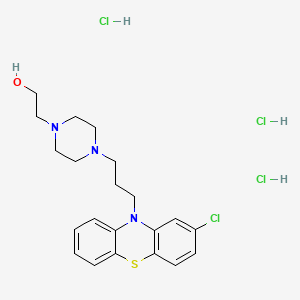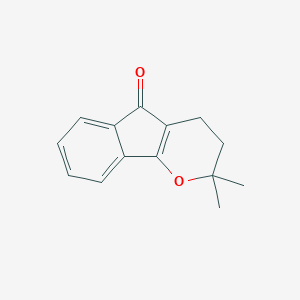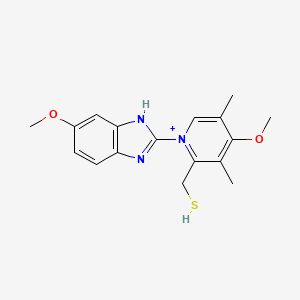
6Btn3S46UW
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For instance, the reaction with formic acid or trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution, can yield benzimidazole derivatives . Additionally, reactions with aromatic or aliphatic aldehydes or cyanogen bromide in acetonitrile solution are also common methods .
Industrial Production Methods
Industrial production of benzimidazole derivatives often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimization of reaction parameters are crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparación Con Compuestos Similares
2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium: can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
Propiedades
Número CAS |
125656-79-3 |
|---|---|
Fórmula molecular |
C17H20N3O2S+ |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
[4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridin-1-ium-2-yl]methanethiol |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-20(15(9-23)11(2)16(10)22-4)17-18-13-6-5-12(21-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H-,18,19,23)/p+1 |
Clave InChI |
JKVAPRUOVGZUFY-UHFFFAOYSA-O |
SMILES canónico |
CC1=C[N+](=C(C(=C1OC)C)CS)C2=NC3=C(N2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
